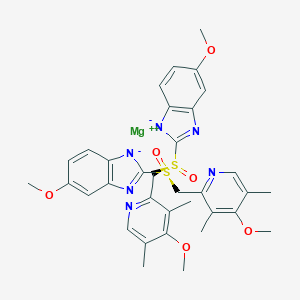

Magnesium omeprazole

Description

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours. Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. |

|---|---|

Numéro CAS |

161973-10-0 |

Formule moléculaire |

C34H36MgN6O6S2 |

Poids moléculaire |

713.1 g/mol |

Nom IUPAC |

magnesium bis(5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide) |

InChI |

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 |

Clé InChI |

KWORUUGOSLYAGD-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Apparence |

Off-White to Beige Solid |

melting_point |

>169°C (dec.) |

Autres numéros CAS |

217087-09-7 |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Solubilité |

Very slightly soluble in water |

Synonymes |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Omeprazole-Induced Hypomagnesemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-term administration of omeprazole, a widely prescribed proton pump inhibitor (PPI), has been increasingly associated with the adverse effect of hypomagnesemia (serum magnesium [Mg2+] <0.7 mmol/L).[1] This condition, often asymptomatic in its mild form, can lead to serious neuromuscular and cardiovascular complications, including muscle cramps, tetany, seizures, and cardiac arrhythmias.[2][3] Emerging research points towards impaired intestinal magnesium absorption as the primary cause, a departure from renal wasting, as evidenced by low urinary magnesium excretion in affected individuals.[1][2][4] This technical guide synthesizes the current understanding of the molecular mechanisms underlying omeprazole-induced hypomagnesemia, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and drug development.

The prevailing hypothesis centers on omeprazole's multifaceted interference with both active transcellular and passive paracellular magnesium transport in the intestine. A key area of investigation involves the transient receptor potential melastatin 6 and 7 (TRPM6 and TRPM7) channels, which are crucial for active magnesium uptake in the colon.[5][6] Evidence suggests that the omeprazole-induced increase in luminal pH may decrease the activity of these pH-sensitive channels.[1][6] Concurrently, omeprazole has been shown to affect the paracellular pathway, which governs the passive diffusion of magnesium. Studies utilizing Caco-2 cell monolayers, an in vitro model of the intestinal barrier, have demonstrated that omeprazole can alter the expression of claudin proteins, key components of tight junctions, thereby impeding paracellular magnesium permeability.[7][8]

Genetic predisposition also appears to play a role, with single nucleotide polymorphisms (SNPs) in the TRPM6 gene being associated with an increased risk of developing hypomagnesemia during PPI therapy.[1][9] This guide will delve into the experimental evidence supporting these mechanisms, providing a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on the association between omeprazole use and hypomagnesemia, as well as its effects on magnesium transport mechanisms.

Table 1: Clinical Association between PPI Use and Hypomagnesemia

| Study Type | Population | Key Finding | Odds Ratio (OR) [95% CI] | Reference |

| Meta-analysis | 9 observational studies (>100,000 participants) | 43% increased risk of hypomagnesemia with PPI use. | 1.43 [1.08-1.88] | [10] |

| Meta-analysis | 12 studies | High-dose PPI use is associated with a higher risk. | 2.13 [1.26-3.59] | [1] |

| Case-control study | 133 chronic PPI users | Two common SNPs in TRPM6 increased the risk by 5.8-fold. | N/A | [9] |

| Population-based case-control study | 366 patients hospitalized with hypomagnesemia and 1,464 matched controls | Current PPI use was associated with a 43% increased risk of hypomagnesemia. | 1.43 [1.06–1.93] | [11] |

Table 2: Preclinical and In Vitro Effects of Omeprazole on Magnesium Transport

| Experimental Model | Treatment | Key Finding | Quantitative Change | Reference |

| Sprague-Dawley rats | Omeprazole treatment | Diminished colonic Mg2+ absorption. | 39% reduction | [1] |

| Caco-2 cell monolayers | Omeprazole (200–600 ng/mL) for 14 and 21 days | Reduced paracellular Mg2+ transport. | Dose- and time-dependent decrease in Mg2+ fluxes. | [1][7] |

| Caco-2 cell monolayers | Omeprazole treatment | Increased activation energy for passive Mg2+ transport. | Higher activation energy compared to control. | [7][12] |

| Caco-2 cell monolayers | Omeprazole treatment | Significantly suppressed claudin-7 and -12 expression. | N/A | [8] |

| Sprague-Dawley rats | 12- and 24-week omeprazole injection | Markedly induced total TRPM6 expression in the duodenum, jejunum, ileum, and colon. | N/A | [13] |

| Sprague-Dawley rats | Omeprazole injection | Significantly lower TRPM7 expression in IP-TRPM6 samples from the duodenum and jejunum. | N/A | [13] |

Key Experimental Protocols

In Vitro Intestinal Magnesium Transport using Caco-2 Monolayers

This protocol is adapted from studies investigating the effect of omeprazole on paracellular magnesium transport.[7][14]

-

Cell Culture: Human colon adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, 1% non-essential amino acids, and 100 U/mL penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Monolayer Formation: Caco-2 cells are seeded on permeable Transwell® inserts and allowed to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions. The transepithelial electrical resistance (TEER) is monitored to assess monolayer integrity.

-

Omeprazole Treatment: Differentiated Caco-2 monolayers are treated with varying concentrations of omeprazole (e.g., 200-600 ng/mL) in the culture medium for specified durations (e.g., 14 or 21 days).[1]

-

Magnesium Flux Assay (Ussing Chamber):

-

The Transwell® inserts with the Caco-2 monolayers are mounted in a modified Ussing chamber.

-

The chambers are filled with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of magnesium.

-

To measure apical-to-basolateral flux, a magnesium-containing solution is added to the apical side, and a magnesium-free solution is added to the basolateral side.

-

Samples are collected from the basolateral chamber at regular time intervals and the magnesium concentration is determined by atomic absorption spectrophotometry.

-

The flux is calculated based on the change in magnesium concentration over time and the surface area of the monolayer.

-

-

Paracellular Permeability Assessment:

-

Dilution Potential Technique: The paracellular permeability to cations versus anions is assessed by measuring the potential difference generated by a salt concentration gradient across the monolayer.

-

Cation Permeability Study: The relative permeability of different monovalent cations (e.g., Li+, Na+, K+, Rb+, Cs+) is determined to assess changes in the charge selectivity of the paracellular pathway.[14]

-

Animal Models of Omeprazole-Induced Hypomagnesemia

This protocol is based on studies in Sprague-Dawley rats.[1][15]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Omeprazole Administration: Omeprazole is administered via subcutaneous injection or oral gavage for a prolonged period (e.g., 12 or 24 weeks).[13] A control group receives a vehicle solution.

-

Sample Collection:

-

Blood: Serum magnesium levels are measured at baseline and at various time points during the treatment period.

-

Urine: 24-hour urine collections are performed to measure urinary magnesium excretion.

-

Tissues: At the end of the study, intestinal segments (duodenum, jejunum, ileum, colon), bone, and muscle tissues are collected for magnesium content analysis and protein expression studies.

-

-

Intestinal Magnesium Absorption (Ussing Chamber):

-

Segments of the intestine are excised and mounted in Ussing chambers.

-

The rate of magnesium absorption across the intestinal tissue is measured as described for the Caco-2 monolayers.

-

-

Protein Expression Analysis (Western Blot):

-

Proteins are extracted from intestinal tissue homogenates.

-

The expression levels of key magnesium transport proteins (e.g., TRPM6, TRPM7, claudins) are determined by Western blot analysis using specific antibodies.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Omeprazole-Induced Hypomagnesemia

The following diagram illustrates the hypothesized molecular mechanisms by which omeprazole impairs intestinal magnesium absorption.

Caption: Omeprazole's impact on intestinal magnesium absorption pathways.

Experimental Workflow for Investigating Omeprazole's Effect on Paracellular Transport

This diagram outlines a typical experimental workflow to study the effects of omeprazole on paracellular magnesium transport using an in vitro model.

Caption: Workflow for in vitro analysis of omeprazole's effects.

Logical Relationship of Factors Contributing to Hypomagnesemia

This diagram illustrates the interplay of various factors that can lead to the clinical manifestation of omeprazole-induced hypomagnesemia.

Caption: Contributing factors to omeprazole-induced hypomagnesemia.

References

- 1. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Severe hypomagnesemia refractory to oral supplementation associated to omeprazole treatment | Endocrinología y Nutrición (English Edition) [elsevier.es]

- 5. researchgate.net [researchgate.net]

- 6. Proton-pump inhibitor-induced hypomagnesemia: Current research and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Omeprazole decreases magnesium transport across Caco-2 monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apical acidity decreases inhibitory effect of omeprazole on Mg(2+) absorption and claudin-7 and -12 expression in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. Proton Pump Inhibitors and Hospitalization with Hypomagnesemia: A Population-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Omeprazole decreases magnesium transport across Caco-2 monolayers. | Semantic Scholar [semanticscholar.org]

- 13. Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Omeprazole decreases magnesium transport across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Omeprazole suppressed plasma magnesium level and duodenal magnesium absorption in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Proton Pump Inhibitors on Magnesium Absorption Pathways: An In-depth Technical Guide

Executive Summary

Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. However, their long-term use has been increasingly associated with an elevated risk of hypomagnesemia. This condition arises from impaired intestinal magnesium absorption, posing significant health risks, including cardiac arrhythmias and seizures. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PPI-induced hypomagnesemia, intended for researchers, scientists, and drug development professionals. We delve into the dual pathways of intestinal magnesium absorption—paracellular and transcellular—and elucidate how long-term PPI administration disrupts these processes. The guide presents a synthesis of current quantitative data from clinical and preclinical studies, detailed experimental protocols for investigating these effects, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical drug-nutrient interaction.

Introduction: The Clinical Significance of PPI-Induced Hypomagnesemia

Proton pump inhibitors are among the most widely prescribed drug classes globally, effectively reducing gastric acid production.[1] While generally considered safe, a growing body of evidence has linked their prolonged use (typically longer than one year) to the development of hypomagnesemia, a state of low serum magnesium levels.[2] The U.S. Food and Drug Administration (FDA) has issued a safety communication highlighting this risk.[3] The clinical manifestations of hypomagnesemia can be severe, ranging from muscle cramps and fatigue to life-threatening cardiac arrhythmias and seizures.[1][2] Understanding the molecular basis of this adverse effect is crucial for risk assessment, patient monitoring, and the development of safer therapeutic alternatives.

Intestinal Magnesium Absorption: A Dual-Pathway System

The intestine maintains magnesium homeostasis through two primary absorption pathways: the paracellular and transcellular routes.

Paracellular Pathway: The Role of Claudins

The paracellular pathway allows for the passive diffusion of magnesium through the tight junctions between intestinal epithelial cells. This process is driven by the electrochemical gradient and is particularly important in the small intestine where magnesium concentrations are relatively high. The permeability and ion selectivity of these tight junctions are primarily determined by a family of proteins known as claudins. Specifically, claudin-7 and claudin-12 have been identified as key players in facilitating paracellular magnesium transport.[4]

Transcellular Pathway: The TRPM6/7 Channels

Active, transcellular magnesium transport occurs against a concentration gradient and is mediated by specific ion channels, most notably the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7). These channels are predominantly located on the apical membrane of enterocytes in the colon.[4] TRPM6/7 channel activity is crucial for fine-tuning magnesium absorption, especially when dietary intake is low.[4]

Mechanisms of PPI Interference with Magnesium Absorption

Long-term PPI use disrupts both paracellular and transcellular magnesium absorption through a combination of pH alterations and direct effects on transporter protein expression and function.

Impact on Paracellular Permeability

PPIs effectively suppress gastric acid secretion, leading to an increase in the pH of the intestinal lumen.[4] The affinity of paracellular pores for magnesium is pH-dependent, with a more acidic environment favoring transport.[5] The PPI-induced increase in luminal pH is thought to decrease the permeability of tight junctions to magnesium ions.[4][5]

Studies utilizing Caco-2 cell monolayers, a model for the intestinal barrier, have shown that omeprazole treatment reduces the expression of claudin-7 and claudin-12.[4] This downregulation of key pore-forming claudins further impedes paracellular magnesium absorption.

Impact on Transcellular Transport

The activity of TRPM6 and TRPM7 channels is also sensitive to changes in extracellular pH. An acidic environment potentiates the inward current of these channels, enhancing magnesium uptake.[6][7] Conversely, the increase in intestinal pH resulting from long-term PPI use is hypothesized to inhibit the function of TRPM6/7 channels, thereby reducing active transcellular magnesium absorption.[8][9] Some studies suggest that PPIs may directly inhibit the H+/K+-ATPase in the colon, leading to a localized increase in pH and subsequent impairment of TRPM6-mediated transport.[10]

Quantitative Data on PPI-Induced Hypomagnesemia

Clinical and Epidemiological Data

| Parameter | Finding | Reference |

| Risk of Hypomagnesemia | PPI use is associated with a 43% increased risk of hypomagnesemia (Odds Ratio: 1.43). | [2] |

| Dose-Response Relationship | High-dose PPI use is associated with a higher odds of hypomagnesemia compared to low-dose use (Pooled Adjusted OR: 2.13). | [11][12] |

| Duration of Use | The risk of hypomagnesemia is increased with long-term PPI therapy (>1 year). | [2] |

| Prevalence | Among PPI users, 19.4% had hypomagnesemia compared to 13.5% among non-users. | [11][12][13] |

| Recovery | 75% of patients normalize magnesium levels within 2-8 weeks of PPI cessation. | [2] |

In Vitro Experimental Data

| Experimental Model | Treatment | Key Finding | Reference |

| Caco-2 Monolayers | Omeprazole (200-600 ng/mL) for 14 and 21 days | Dose- and time-dependent decrease in passive Mg2+ fluxes. | [14][15][16] |

| Caco-2 Monolayers | Omeprazole | Increased activation energy for passive Mg2+ transport. | [14][15][16] |

| Sprague-Dawley Rats | Long-term omeprazole treatment | Reduced paracellular Mg2+ transport in the duodenum, jejunum, and ileum by 81%, 71%, and 69%, respectively. | [4] |

| Sprague-Dawley Rats | Omeprazole treatment | Diminished colonic Mg2+ absorption by 39%. | [4] |

Detailed Experimental Protocols

In Vitro Assessment of Magnesium Transport using Caco-2 Monolayers

-

Cell Seeding: Seed Caco-2 cells (passage numbers 44-48) onto permeable filter supports (e.g., Millipore Millicell® cell culture inserts, 0.4 µm pore size) in 24-well plates at a density of 1x10^5 cells/cm².

-

Differentiation: Culture the cells for 21-24 days to allow for spontaneous differentiation into a polarized monolayer with well-formed tight junctions.

-

PPI Treatment: Treat the differentiated Caco-2 monolayers with varying concentrations of the PPI of interest (e.g., omeprazole at 200-600 ng/mL) in the culture medium for a specified duration (e.g., 14 or 21 days).

-

Apparatus Setup: Mount the Caco-2 monolayers cultured on permeable supports in a modified Ussing chamber.[14][15][16] The chamber consists of two halves that clamp the cell monolayer, separating the apical and basolateral compartments.

-

Buffer Composition: Fill both compartments with a physiological buffer solution (e.g., Krebs-bicarbonate Ringer solution) maintained at 37°C and gassed with 95% O2/5% CO2.[17]

-

Measurement of Magnesium Flux: Add a known concentration of magnesium to the apical compartment. At regular intervals, take samples from the basolateral compartment to measure the amount of magnesium that has crossed the monolayer. Magnesium concentration can be determined by atomic absorption spectrophotometry.

-

Calculation of Permeability: Calculate the permeability coefficient from the rate of magnesium appearance in the basolateral compartment.

-

Instrumentation: Use a voltmeter with "chopstick" electrodes (e.g., Millicell-ERS device) to measure the electrical resistance across the Caco-2 monolayer.[18][19]

-

Procedure: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the shorter electrode does not touch the cell layer.[20]

-

Calculation: Measure the resistance in ohms (Ω). To obtain the TEER value, subtract the resistance of a blank filter without cells and multiply by the surface area of the filter (Ω·cm²).[19] A higher TEER value indicates a less permeable epithelial barrier.

-

Arrhenius Plot: Measure the rate of passive magnesium transport across the Caco-2 monolayers at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C).

-

Data Analysis: Plot the natural logarithm of the transport rate against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. A higher activation energy in PPI-treated cells indicates a greater energy barrier for magnesium to cross the paracellular pathway.[14][15][16]

In Vivo Assessment in a Rat Model of PPI-Induced Hypomagnesemia

-

Animal Model: Use male Sprague-Dawley rats.

-

PPI Administration: Administer the PPI (e.g., omeprazole at a dose of 5 mg/kg/day, which is equivalent to a 40 mg human dose based on body surface area) via oral gavage or subcutaneous injection for a prolonged period (e.g., 28 days).[21]

-

Control Group: Administer a vehicle control to a separate group of rats.

-

Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest intestinal tissues.

-

Magnesium Analysis: Measure serum magnesium levels using atomic absorption spectrophotometry. For tissue magnesium content, digest the tissue samples in nitric acid and analyze the magnesium concentration.

Western Blot Analysis of TRPM6 and Claudin Protein Expression

-

Tissue Lysis: Homogenize intestinal tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.[3][22]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.[22]

-

Blocking: Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for TRPM6, claudin-7, claudin-12, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

Caption: Overview of Intestinal Magnesium Absorption Pathways.

Caption: Proposed Mechanisms of PPI-Induced Hypomagnesemia.

References

- 1. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drkumardiscovery.com [drkumardiscovery.com]

- 3. Frontiers | Claudins: Beyond Tight Junctions in Human IBD and Murine Models [frontiersin.org]

- 4. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization of Homo- and Heteromeric Channel Kinases TRPM6 and TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Detailed examination of Mg2+ and pH sensitivity of human TRPM7 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypomagnesaemia associated with long-term use of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Omeprazole decreases magnesium transport across Caco-2 monolayers. | Semantic Scholar [semanticscholar.org]

- 15. Omeprazole decreases magnesium transport across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjgnet.com [wjgnet.com]

- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. culturecollections.org.uk [culturecollections.org.uk]

- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]

- 21. Effect of proton pump inhibitors on sympathetic hyperinnervation in infarcted rats: Role of magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Influence of Omeprazole on Magnesium Transporter TRPM6/7 Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proton pump inhibitors (PPIs), including omeprazole, are widely prescribed for acid-related gastrointestinal disorders. However, prolonged use has been associated with an increased risk of hypomagnesemia, a condition of low serum magnesium levels. The underlying mechanism is thought to involve the altered expression and function of the primary magnesium transporters in the intestine, Transient Receptor Potential Melastatin 6 (TRPM6) and 7 (TRPM7). This technical guide provides a comprehensive overview of the current understanding of how omeprazole affects the expression of these critical transporters, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Introduction

Magnesium is an essential mineral involved in numerous physiological processes. Its homeostasis is primarily regulated by intestinal absorption and renal excretion. The TRPM6 and TRPM7 channels, predominantly located in the apical membrane of intestinal epithelial cells, play a pivotal role in active transcellular magnesium absorption.[1][2] TRPM7 is ubiquitously expressed, while TRPM6 expression is more specific to the intestine and kidney distal convoluted tubules.[3][4] These two proteins can form heterotetramers, creating a functional channel for magnesium uptake.[5][6]

Omeprazole, a potent inhibitor of the gastric H+/K+ ATPase, effectively reduces stomach acid production.[7] While generally considered safe, long-term omeprazole therapy has been linked to hypomagnesemia, suggesting an off-target effect on intestinal magnesium handling.[8][9] This guide delves into the molecular mechanisms by which omeprazole influences the expression and function of TRPM6 and TRPM7.

Quantitative Data on TRPM6/7 Expression Following Omeprazole Treatment

Multiple studies have investigated the impact of omeprazole on the expression of TRPM6 and TRPM7, primarily in rodent models. The findings, while varied depending on the duration of treatment and intestinal segment, reveal a complex regulatory response.

Table 1: Effect of Omeprazole on TRPM6 mRNA and Protein Expression

| Species | Duration of Treatment | Intestinal Segment | Change in TRPM6 mRNA Expression | Change in Total TRPM6 Protein Expression | Change in Membrane TRPM6 Protein Expression | Reference |

| Mouse (C57BL/6J) | 14 days | Colon | ↑ 167 ± 15% (vs. 100 ± 7% in control) | Not Reported | Not Reported | [10] |

| Rat (Sprague-Dawley) | 12 and 24 weeks | Duodenum, Jejunum, Ileum, Colon | Not Reported | ↑ Markedly | ↑ Significantly in Duodenum and Jejunum | [3][11] |

| Rat (Sprague-Dawley) | Not Specified | Duodenum | Not Reported | ↑ Enhanced | Not Reported | [12] |

Data are presented as mean ± SEM where available. "↑" indicates an increase.

Table 2: Effect of Omeprazole on TRPM7 Protein Expression

| Species | Duration of Treatment | Intestinal Segment | Change in Total TRPM7 Protein Expression | Change in Membrane TRPM7 Protein Expression | Reference |

| Rat (Sprague-Dawley) | 12 and 24 weeks | Duodenum, Jejunum, Ileum, Colon | ↑ Significantly | ↓ Significantly in Duodenum and Jejunum | [11] |

Data are presented as mean ± SEM where available. "↑" indicates an increase, "↓" indicates a decrease.

Proposed Signaling Pathways and Mechanisms of Action

The precise mechanisms by which omeprazole alters TRPM6/7 expression and function are still under investigation. However, several compelling hypotheses have emerged, supported by experimental evidence.

Alteration of Intraluminal pH

A primary hypothesis centers on the effect of omeprazole on the pH of the intestinal lumen. By inhibiting acid secretion, omeprazole can lead to an increase in the pH of the small and large intestines.[1][7] TRPM6 channel activity is known to be enhanced by an acidic extracellular environment.[10] Therefore, an omeprazole-induced increase in luminal pH may directly inhibit TRPM6-mediated magnesium absorption.[1][2] The observed upregulation of TRPM6 expression could be a compensatory response to this reduced channel activity.[7][10]

Inhibition of Colonic H+,K+-ATPase

Omeprazole may also directly affect the colonic H+,K+-ATPase, a homolog of the gastric proton pump.[10] Inhibition of this colonic pump could lead to reduced proton extrusion into the colonic lumen, thereby increasing the local pH and inhibiting TRPM6 activity in the colon.[10] Studies have shown that omeprazole treatment significantly increases the expression of the colonic H+,K+-ATPase, possibly as a compensatory mechanism.[10]

Post-Translational Modifications of TRPM6 and TRPM7

Recent research suggests that omeprazole may induce post-translational modifications of TRPM6 and TRPM7, affecting their function and localization. In a rat model of omeprazole-induced hypomagnesemia, hyper-phosphorylation and hyper-oxidation of TRPM6 were observed, which are thought to suppress its channel permeability.[3] Conversely, hypo-phosphorylation of specific serine residues in TRPM7 was associated with decreased stability of the channel at the cell membrane.[3] These modifications could help explain the paradoxical finding of increased total and membrane-bound TRPM6 in the face of reduced magnesium absorption.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. Below are summarized protocols based on the cited literature for key experiments.

Animal Models and Omeprazole Administration

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[3][10]

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.

-

Omeprazole Administration: Omeprazole can be administered via subcutaneous injection (e.g., 20 mg/kg/day) or mixed with food.[3][10] Treatment durations vary from short-term (e.g., 14 days) to long-term (e.g., 12 or 24 weeks).[3][10] Control groups receive a vehicle control (e.g., saline).

Gene Expression Analysis (Real-Time PCR)

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and specific segments of the intestine (duodenum, jejunum, ileum, colon) are collected.

-

RNA Extraction: Total RNA is isolated from the intestinal mucosa using standard methods (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

-

Real-Time PCR: Quantitative PCR is performed using gene-specific primers for TRPM6, TRPM7, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels are calculated using the ΔΔCt method.

Protein Expression Analysis (Western Blotting)

-

Protein Extraction: Total protein is extracted from the intestinal mucosa using a lysis buffer containing protease inhibitors. For membrane protein analysis, subcellular fractionation is performed.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA protein assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for TRPM6 and TRPM7, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).

Experimental Workflow Overview

Conclusion and Future Directions

The available evidence strongly suggests that omeprazole can significantly alter the expression and function of the intestinal magnesium transporters TRPM6 and TRPM7. The primary mechanism appears to be related to an increase in luminal pH, which reduces TRPM6 activity and triggers a compensatory upregulation of its expression. Furthermore, omeprazole-induced post-translational modifications of TRPM6 and TRPM7 may also contribute to impaired magnesium absorption.

For drug development professionals, these findings highlight a potential area for improvement in the safety profile of PPIs. Future research should focus on:

-

Elucidating the precise signaling pathways that lead to the upregulation of TRPM6 expression.

-

Investigating the long-term consequences of altered TRPM6/7 expression and function on magnesium homeostasis and overall health.

-

Developing strategies to mitigate the effects of PPIs on magnesium absorption, such as co-administration of agents that can enhance TRPM6/7 function or the development of novel acid suppressants with a more favorable safety profile.

A deeper understanding of the complex interplay between omeprazole, intestinal pH, and magnesium transporters will be crucial for the development of safer and more effective treatments for acid-related disorders.

References

- 1. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Frontiers | Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The channel kinases TRPM6 and TRPM7 are functionally nonredundant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. FDA Drug Safety Communication: Low magnesium levels can be associated with long-term use of Proton Pump Inhibitor drugs (PPIs) | FDA [fda.gov]

- 10. Omeprazole enhances the colonic expression of the Mg(2+) transporter TRPM6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Omeprazole suppressed plasma magnesium level and duodenal magnesium absorption in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Impact of Gastric and Intestinal pH on Magnesium Solubility and Bioavailability

Abstract

Magnesium is an essential mineral critical for over 300 enzymatic reactions and numerous physiological functions. Its intestinal absorption and subsequent bioavailability are not solely dependent on dietary intake but are profoundly influenced by the physicochemical environment of the gastrointestinal (GI) tract. A key determinant in this process is the luminal pH. An acidic environment, particularly in the stomach and proximal small intestine, is crucial for maintaining magnesium in its ionized, soluble state (Mg²⁺), which is the prerequisite for absorption. This technical guide provides a comprehensive overview of the mechanisms of magnesium absorption, the critical impact of pH on its solubility, and the clinical implications of altered gastric acidity, such as with the use of proton pump inhibitors (PPIs). Detailed experimental protocols for assessing magnesium solubility and intestinal absorption are provided, alongside quantitative data and visual pathways to elucidate these complex interactions.

Mechanisms of Intestinal Magnesium Absorption

The intestinal absorption of magnesium is a complex process involving two primary pathways that occur predominantly in the small intestine, with the distal jejunum and ileum being major sites, and to a lesser extent in the colon.[1][2][3][4]

-

Paracellular Pathway: This is a passive, non-saturable process responsible for the majority (approximately 80-90%) of total magnesium absorption, especially at higher luminal concentrations.[5][6] Mg²⁺ moves between the epithelial cells (enterocytes) through tight junctions. This transport is driven by the electrochemical gradient and solvent drag. The permeability of the tight junctions, regulated by proteins like claudins, is a key factor in this pathway.[1][5]

-

Transcellular Pathway: This is an active, saturable process that occurs through the enterocytes and is particularly important when dietary magnesium intake is low.[1][2][3][7] It involves the entry of Mg²⁺ across the apical membrane, primarily via the Transient Receptor Potential Melastatin type 6 and 7 (TRPM6/7) channels.[1][3][5][7] Once inside the cell, magnesium is transported across the basolateral membrane into the bloodstream, a process thought to be mediated by transporters like CNNM4 (a Na⁺/Mg²⁺ exchanger).[1][3]

The Critical Role of pH in Magnesium Solubility

The solubility of magnesium salts is highly dependent on pH. Gastric acid plays an indispensable role by providing an acidic environment (pH 1-3) that facilitates the dissolution of magnesium compounds from food and supplements into the ionized, free form (Mg²⁺).[8] This soluble form is essential for absorption in the small intestine.

As the luminal pH increases along the GI tract (from pH 5.0-7.3 in the small intestine), the solubility of magnesium decreases.[6] At a higher pH, Mg²⁺ tends to form less soluble precipitates, such as magnesium hydroxide [Mg(OH)₂], which are not readily absorbed. The elevation of luminal pH from 5.15 to 7.8 was shown to decrease the soluble Mg²⁺ fraction from 79.61% to a mere 8.71% of the total magnesium content.[5][6] This demonstrates a direct and dramatic relationship between luminal acidity and the availability of magnesium for absorption.

Data Presentation

The following tables summarize quantitative data on the effect of pH on magnesium solubility.

Table 1: Effect of Luminal pH on Magnesium Solubility

| pH | Soluble Magnesium Fraction (%) | Source Environment | Reference(s) |

|---|---|---|---|

| 5.0 | 86.0% | Rumen Digesta | [9][10][11] |

| 5.15 | 79.6% | Luminal Content | [5][6] |

| 7.0 | 30.0% | Rumen Digesta | [9][10][11] |

| 7.8 | 8.7% | Luminal Content |[5][6] |

Table 2: In Vitro Solubility of Magnesium Salts in Simulated Gastric Acid This study mimicked conditions from achlorhydria (no acid) to peak acid secretion.

| Condition (in 300 mL water) | Hydrochloric Acid (mEq) | Magnesium Oxide (25 mmol) Solubility | Magnesium Citrate (25 mmol) Solubility | Reference(s) |

|---|---|---|---|---|

| Achlorhydria (Water) | 0 | Virtually Insoluble | 55% | [12] |

| Simulated Peak Secretion | 24.2 | 43% | Substantially more soluble than MgO |[12][13] |

These data clearly show that organic salts like magnesium citrate have inherently better solubility, especially in low-acid conditions, compared to inorganic forms like magnesium oxide.[4][12]

Clinical Impact of Altered Gastric pH: Proton Pump Inhibitors (PPIs)

Proton pump inhibitors (PPIs) are widely used drugs that effectively suppress gastric acid secretion.[14][15] While beneficial for acid-related disorders, their long-term use can lead to hypomagnesemia (low serum magnesium) by impairing intestinal magnesium absorption.[14][15][16]

The mechanism is a direct consequence of their pharmacological action. By inhibiting the gastric proton pump, PPIs increase the stomach's pH. This less acidic environment reduces the dissolution and ionization of dietary magnesium.[14][17] The resulting decrease in soluble Mg²⁺ entering the small intestine leads to diminished absorption, and over time, can deplete the body's magnesium stores.[14][18][19] Clinical reports consistently show that patients with PPI-induced hypomagnesemia have low urinary magnesium excretion, indicating a problem with intestinal absorption rather than renal wasting.[14][15]

References

- 1. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium absorption: mechanisms and the influence of vitamin D, calcium and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. longdom.org [longdom.org]

- 5. wjgnet.com [wjgnet.com]

- 6. Current opinion on the regulation of small intestinal magnesium absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [researcharchive.lincoln.ac.nz]

- 10. researchgate.net [researchgate.net]

- 11. Effect of in vitro manipulation of pH on magnesium solubility in ruminal and caecal digesta in sheep | Semantic Scholar [semanticscholar.org]

- 12. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of proton pump inhibitor-induced hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 17. researchgate.net [researchgate.net]

- 18. Magnesium for Acid Reflux: Does It Work? [healthline.com]

- 19. Magnesium for acid reflux: How it works, types, dosage, and safety [medicalnewstoday.com]

The Chemical Stability of Omeprazole: A Comparative Analysis of the Magnesium Salt and Free Base

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its efficacy, however, is intrinsically linked to its chemical stability. The free base form of omeprazole is notoriously labile, particularly in acidic environments, and is also susceptible to degradation by heat, humidity, and light.[1][2] This inherent instability presents significant challenges in the formulation and development of oral dosage forms. To overcome these challenges, various salt forms of omeprazole have been developed, with the magnesium salt being one of the most common and successful.

This technical guide provides a comprehensive comparative analysis of the chemical stability of omeprazole magnesium salt versus its free base form. It synthesizes data from various studies to offer a clear comparison of their degradation profiles under different stress conditions. Detailed experimental protocols for stability-indicating analytical methods are provided, along with visualizations of degradation pathways and experimental workflows to aid in understanding and practical application.

Comparative Chemical Stability

The magnesium salt of omeprazole generally exhibits enhanced stability compared to the free base, particularly in the solid state. This increased stability is attributed to the formation of a more stable crystal lattice and the creation of a localized alkaline microenvironment, which protects the acid-labile omeprazole molecule.

Solid-State Stability under Accelerated Conditions

Accelerated stability studies, typically conducted at elevated temperature and humidity (e.g., 40°C / 75% RH), are crucial for predicting the long-term stability of a drug substance.

Table 1: Comparative Solid-State Stability Data under Accelerated Conditions (40°C / 75% RH)

| Time (Months) | Omeprazole Free Base (% Degradation) | Omeprazole Magnesium (% Degradation) | Reference |

| 3 | Data not explicitly available | < 2.0 (for Esomeprazole Magnesium) | |

| 6 | ~60% (at 37°C / 80% RH) | < 5.0 (for Esomeprazole Magnesium) | , |

Note: Data for omeprazole magnesium is inferred from studies on esomeprazole magnesium, the S-isomer of omeprazole, which is expected to have similar stability characteristics. The conditions for the omeprazole free base degradation were slightly different but comparable.

Impact of pH on Stability in Solution

Omeprazole's degradation in solution is highly pH-dependent. The free base is extremely unstable in acidic conditions and becomes progressively more stable as the pH increases into the alkaline range.[3] The magnesium salt, being the salt of a weak base and a strong base (magnesium hydroxide being formed in the presence of water), inherently provides a more alkaline microenvironment, thus enhancing its stability in the presence of moisture.

Table 2: pH-Rate Profile for Omeprazole Degradation in Aqueous Solution

| pH | Half-life (t½) | Stability | Reference |

| < 4 | < 10 minutes | Very Unstable | [2] |

| 5.0 | 43 minutes (at 25°C) | Unstable | [4] |

| 6.5 | 18 hours | Moderately Stable | [2] |

| 7.8 | Significantly longer | Stable | [1] |

| 11.0 | Maximum stability observed | Very Stable | [1] |

The magnesium salt of esomeprazole has a reported half-life of 19 hours at 25°C and 8 hours at 37°C at a pH of 6.[5]

Photostability

Omeprazole is known to be sensitive to light.[2] Photodegradation can lead to the formation of various impurities. While direct comparative studies on the photostability of the free base versus the magnesium salt are limited, it is generally recommended that both forms be protected from light during storage.[2]

Degradation Pathways and Mechanisms

The degradation of omeprazole proceeds through several pathways, primarily initiated by the acidic environment. The core mechanism involves an acid-catalyzed intramolecular rearrangement to form a sulfenic acid and a cyclic sulfenamide, which are reactive intermediates.[4] These intermediates can then undergo further reactions to form various degradation products.

Experimental Protocols

The following protocols describe the methodologies for conducting a comparative solid-state stability study and a stability-indicating HPLC analysis.

Protocol for Comparative Solid-State Stability Study

Objective: To compare the solid-state stability of omeprazole free base and omeprazole magnesium salt under accelerated stability conditions.

Materials:

-

Omeprazole free base (API)

-

Omeprazole magnesium salt (API)

-

Controlled environment stability chambers

-

Amber glass vials with inert caps

Procedure:

-

Accurately weigh approximately 50 mg of omeprazole free base and omeprazole magnesium salt into separate, labeled amber glass vials.

-

Prepare a sufficient number of samples for each time point (e.g., 0, 1, 3, and 6 months).

-

Place the open vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).

-

At each designated time point, remove the respective vials for each compound.

-

Visually inspect the samples for any physical changes (color, appearance).

-

Analyze the samples for the content of omeprazole and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 4.2).

-

Calculate the percentage of degradation at each time point relative to the initial (time 0) concentration.

Protocol for Stability-Indicating HPLC Method

Objective: To quantify the amount of omeprazole and its degradation products in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.6) (e.g., 30:70 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 302 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25°C

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Disodium hydrogen phosphate (analytical grade)

-

Orthophosphoric acid (for pH adjustment)

-

Purified water

-

Omeprazole reference standard

Procedure:

-

Mobile Phase Preparation: Prepare the phosphate buffer (e.g., 25 mM) and adjust the pH to 7.6 with phosphoric acid. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve the omeprazole reference standard in the mobile phase to prepare a stock solution. Further dilute to a known concentration (e.g., 20 µg/mL).

-

Sample Solution Preparation: Accurately weigh the omeprazole sample (from the stability study), dissolve it in the mobile phase, and dilute to a concentration within the linear range of the method.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time, peak area repeatability, tailing factor).

-

Inject the sample solutions.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to omeprazole and any degradation products.

-

Calculate the concentration of omeprazole in the sample by comparing its peak area to that of the standard solution.

-

Calculate the percentage of each degradation product relative to the initial total peak area.

-

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[6]

Conclusion

The available evidence strongly indicates that omeprazole magnesium salt offers superior chemical stability compared to the omeprazole free base, particularly in the solid state. This enhanced stability is a critical factor in the successful formulation of oral dosage forms that can withstand manufacturing processes and storage, and ultimately deliver the active pharmaceutical ingredient to its site of action without significant degradation. For researchers and drug development professionals, the selection of the magnesium salt form of omeprazole is a rational approach to mitigate the inherent instability of the free base. The experimental protocols provided in this guide offer a framework for conducting comparative stability studies and for the accurate analytical quantification of omeprazole and its degradation products.

References

- 1. US5690960A - Pharmaceutical formulation of omeprazole - Google Patents [patents.google.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmainfo.in [pharmainfo.in]

An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Magnesium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of omeprazole magnesium trihydrate, a prominent proton pump inhibitor. The following sections detail its solubility, stability, polymorphic forms, and spectroscopic characteristics, supported by structured data tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application in a research and development setting.

General Characteristics

Omeprazole magnesium trihydrate is the S-enantiomer of omeprazole, complexed with magnesium and three water molecules.[1][2][3] It presents as a white to slightly colored crystalline powder.[1] The molecular formula is (C₁₇H₁₈N₃O₃S)₂Mg·3H₂O, with a corresponding molecular weight of 767.2 g/mol .[4][5]

Solubility Profile

The solubility of omeprazole magnesium trihydrate is a critical factor in its formulation and bioavailability. It is sparingly soluble in aqueous buffers and exhibits pH-dependent solubility.[6] The compound is more soluble in organic solvents.[6][7] A summary of its solubility in various solvents is presented in Table 1.

Table 1: Solubility of Omeprazole Magnesium Trihydrate in Various Solvents

| Solvent | Solubility | Reference |

| Water | Very slightly soluble/Slightly soluble | [1][8][9] |

| Methanol | Sparingly soluble | [8][9] |

| Ethanol | ≥39 mg/mL | [7] |

| DMSO | ≥110.6 mg/mL | [7] |

| Dimethylformamide (DMF) | ~25 mg/mL | [6] |

| Heptane | Practically insoluble | [8][9] |

| Dichloromethane | Highest solubility among tested solvents | [10] |

Stability Profile

The stability of omeprazole magnesium trihydrate is significantly influenced by pH, temperature, and light. It rapidly degrades in acidic media but demonstrates acceptable stability under alkaline conditions.[1][4][7] This pH-dependent stability is the primary reason for its formulation in enteric-coated dosage forms.[4]

Table 2: Stability Data for Omeprazole Magnesium Trihydrate

| Condition | Half-life/Observation | Reference |

| pH 6.8 at 25°C | ~19 hours | [4][7] |

| pH 6.8 at 37°C | ~8 hours | [4][7] |

| Accelerated Stability (40°C ± 2°C / 75% ± 5% RH) | Stable for at least 6 months in enteric-coated pellets | [4][11] |

| Refrigerated (4°C) Oral Suspension | Stable for at least 90-150 days | [12] |

| Room Temperature (25°C) Oral Suspension | Stable for 1 to 14 days depending on formulation | [12] |

| Light Exposure | Decomposition is faster when exposed to light | [13] |

Polymorphism

Omeprazole magnesium trihydrate is known to exist in different polymorphic forms, which can impact its physical and pharmaceutical properties, such as dissolution rate and bioavailability.[14] X-ray powder diffraction (XRPD) is the primary technique used to identify and differentiate these polymorphs.[15][16][17]

Table 3: Characteristic X-ray Powder Diffraction Peaks (2θ) for Crystalline Form II of Esomeprazole Magnesium Trihydrate

| 2θ Angle (± 0.09) |

| 4.82 |

| 5.55 |

| 7.41 |

| 8.60 |

| 12.10 |

| 14.16 |

| 18.47 |

| 21.08 |

| Data sourced from patent information describing a specific crystalline form.[14][15] |

Spectroscopic and Thermal Properties

Spectroscopic and thermal analysis techniques are essential for the characterization of omeprazole magnesium trihydrate.

Table 4: Spectroscopic and Thermal Data

| Technique | Observation | Reference |

| UV-Visible Spectroscopy | λmax at 203.5 nm in methanol. | |

| λmax at 301 nm in simulated salivary fluid (pH 6.8). | [10] | |

| λmax at 305 nm in 0.1N NaOH. | [10] | |

| Differential Scanning Calorimetry (DSC) | Melting endotherm is heating rate dependent; decomposition occurs post-melting. | [18] |

| Melting point reported at 174-176°C and 177.33°C in different studies. | [10] | |

| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the loss of water molecules, followed by decomposition at higher temperatures (starting around 200°C). | [19] |

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This method is adapted from procedures used for the analysis of esomeprazole and its related substances.[11][20]

-

Mobile Phase Preparation: Prepare a mixture of acetonitrile, a suitable buffer solution (e.g., phosphate buffer), and distilled water. A common ratio is 350:500:150 (v/v/v).[11] The pH of the buffer should be adjusted to an appropriate alkaline value (e.g., pH 7.6) with phosphoric acid.[21]

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of Omeprazole Reference Standard in the mobile phase to obtain a solution of known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the omeprazole magnesium trihydrate sample in the mobile phase to achieve a concentration similar to the standard solution.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph. The peak areas are used to calculate the purity or degradation of the omeprazole magnesium trihydrate.

Protocol 2: X-ray Powder Diffraction (XRPD) for Polymorph Identification

This protocol outlines the general procedure for XRPD analysis.[15][17]

-

Sample Preparation: Gently grind the omeprazole magnesium trihydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Mount the powder onto a sample holder.

-

Instrument Setup:

-

X-ray Source: Cu Kα radiation is commonly used.

-

Diffractometer: A powder diffractometer equipped with a suitable detector.

-

-

Data Collection:

-

Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

-

Use appropriate step sizes and scan speeds to obtain a high-quality diffraction pattern.

-

-

Data Analysis: Identify the 2θ positions of the diffraction peaks and compare them to known patterns of different polymorphic forms of omeprazole magnesium trihydrate.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis

This protocol is based on general DSC procedures for pharmaceutical compounds.[18][19][22]

-

Sample Preparation: Accurately weigh 2-8 mg of the omeprazole magnesium trihydrate sample into an aluminum pan.[22][23] Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[22]

-

-

Thermal Program:

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any thermal events, such as melting and decomposition.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of omeprazole magnesium trihydrate.

Caption: A logical workflow for the physicochemical characterization of omeprazole magnesium trihydrate.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]

- 2. CAS 217087-09-7: Esomeprazole magnesium trihydrate [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. (s)-Omeprazole magnesium trihydrate | C34H42MgN6O9S2 | CID 130565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Omeprazole magnesium | 95382-33-5 [amp.chemicalbook.com]

- 9. Omeprazole magnesium | CAS#:95382-33-5 | Chemsrc [chemsrc.com]

- 10. Preformulation, Characterization, Estimation and Method Validation Studies of Esomeprazole Magnesium Trihydrate by UV –Visible Spectrophotometry - IJPRS [ijprs.com]

- 11. omicsonline.org [omicsonline.org]

- 12. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 15. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 16. Quantitative determination of esomeprazole magnesium polymorphs by X-ray powder diffractometry [ywfx.nifdc.org.cn]

- 17. WO2007031845A2 - Polymorphic forms of (s)-omeprazole magnesium salts and processes for their preparation - Google Patents [patents.google.com]

- 18. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Omeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure analysis of magnesium omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The guide focuses on the various polymorphic and hydrated forms of this compound and its S-enantiomer, esomeprazole magnesium, detailing the experimental methodologies for their preparation and characterization.

Introduction

Omeprazole is a chiral molecule, and its magnesium salt can exist in various solid-state forms, including crystalline polymorphs, hydrates, and amorphous forms. These different forms can exhibit distinct physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and formulation. Understanding the crystal structure of these forms is therefore of paramount importance. This guide summarizes the key findings from crystallographic studies and provides detailed experimental protocols.

Polymorphic and Hydrated Forms

This compound and its S-enantiomer, esomeprazole magnesium, are known to exist in several crystalline forms, including:

-

Esomeprazole Magnesium Water/Butanol Solvate: A tetrahydrate with two 1-butanol molecules.[1]

-

This compound Dihydrate: Two forms, A and B, have been reported.

-

This compound Trihydrate: Multiple polymorphic forms, including G-1 and G-2 of the S-enantiomer, have been identified.[2]

-

Amorphous Form: A non-crystalline form of this compound.

The stability and interconversion of these forms are influenced by factors such as temperature, solvent, and humidity.

Crystal Structure Data

Detailed single-crystal X-ray diffraction data is crucial for a complete understanding of the three-dimensional arrangement of atoms in a crystal lattice. To date, the most detailed publicly available crystal structure is that of an esomeprazole magnesium water/butanol solvate.

Table 1: Single-Crystal X-ray Diffraction Data for Esomeprazole Magnesium Water/Butanol Solvate [1]

| Parameter | Value |

| CCDC Deposition Number | 1468173 |

| Chemical Formula | C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆ |

| Formula Weight ( g/mol ) | 2806.30 |

| Crystal System | Hexagonal |

| Space Group | P6₃ |

| a (Å) | 18.123(4) |

| b (Å) | 18.123(4) |

| c (Å) | 22.456(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 6389(3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.459 |

| Absorption Coefficient (mm⁻¹) | 0.165 |

| F(000) | 3012 |

Table 2: Characteristic PXRD Peaks for (S)-Omeprazole Magnesium Trihydrate Polymorphs (Form G-1 and G-2) [2]

| Polymorph | Characteristic Peaks (2θ ± 0.2°) |

| Form G-1 | 13.0671, 22.2772 |

| Form G-2 | Data is typically presented in a full pattern in literature (see Figure 2 of WO2007031845A2) |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of specific crystalline forms of this compound.

-

Dissolution: Dissolve 0.700 g of amorphous esomeprazole magnesium in 40.0 mL of 1-butanol.

-

Filtration: Filter the solution to obtain a clear solution.

-

Antisolvent Addition: Add 2.0 mL of distilled water to the clear solution.

-

Crystallization: Leave the solution undisturbed at 5.0 °C for 2–3 weeks until single crystals form.

-

Crystal Mounting: Mount a suitable single crystal on a diffractometer.

-

Data Collection: Collect diffraction data at a controlled temperature using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Software such as SHELXTL is commonly used for this purpose.

-

Reaction Setup: Treat a solution of a potassium or sodium salt of (S)-omeprazole in water with a source of magnesium (e.g., magnesium sulfate).

-

Temperature Control: Maintain the reaction temperature between -10 °C and 20 °C.

-

Recovery: Isolate the resulting precipitate of the magnesium salt of (S)-omeprazole trihydrate in polymorph form G-1 by filtration and dry the crystals.

-

Initial Reaction: Treat a solution of the sodium salt of (S)-omeprazole in a first organic solvent (e.g., methanol) with a magnesium source to form the magnesium salt.

-

Solvent Treatment: Treat the solution containing the magnesium salt with a second organic solvent (e.g., acetone).

-

Recovery: Recover the magnesium salt of (S)-omeprazole trihydrate in polymorph form G-2 by isolating the precipitate and drying.

-

Sample Preparation: Gently grind the sample to ensure homogeneity and a uniform particle size.

-

Data Acquisition: Record the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation.

-

Data Analysis: Analyze the positions (in °2θ) and relative intensities of the diffraction peaks to identify the crystalline form.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound's crystal structure.

Conclusion

The crystal structure analysis of this compound reveals a complex landscape of polymorphism and hydration. The existence of various crystalline and amorphous forms necessitates thorough characterization to ensure the quality, stability, and efficacy of the final drug product. While detailed single-crystal X-ray diffraction data for all known forms is not yet publicly available, the comprehensive data for the esomeprazole magnesium water/butanol solvate provides significant insight into the coordination chemistry and intermolecular interactions. Further research to elucidate the crystal structures of the dihydrate and trihydrate forms of both racemic and enantiomerically pure this compound would be highly beneficial for the pharmaceutical sciences.

References

An In-Depth Technical Guide to the Molecular Interactions and Bonding of Omeprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular interactions and bonding characteristics of omeprazole magnesium, a widely used proton pump inhibitor. Through a detailed analysis of its crystal structure, coordination chemistry, and spectroscopic properties, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the molecule's fundamental physicochemical properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper comprehension of the underlying molecular mechanisms and analytical processes.

Introduction

Omeprazole, a substituted benzimidazole, is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2] The magnesium salt of omeprazole is a common pharmaceutical formulation, offering improved stability.[3] Understanding the intricate molecular interactions and bonding within omeprazole magnesium is paramount for optimizing its formulation, enhancing its therapeutic efficacy, and ensuring its quality and stability. This guide delves into the core of omeprazole magnesium's molecular structure, exploring the coordination of the magnesium ion with the omeprazole anions and the resulting supramolecular architecture.

Molecular Structure and Bonding

The molecular formula of omeprazole magnesium is C₃₄H₃₆MgN₆O₆S₂.[3][4] The magnesium ion, being divalent, coordinates with two omeprazole anions. The IUPAC name for this compound is magnesium bis(5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide).[3]

Coordination Chemistry

In the crystalline state, specifically as diaquabis(omeprazolate)-magnesium dihydrate, the magnesium cation is coordinated to two omeprazole anions and two water molecules.[5][6] This coordination results in a complex where the magnesium ion is central to the structure, influencing the overall stability and physical properties of the compound. The omeprazole anion acts as a ligand, with the specific coordination sites being key to the stability of the complex.

Crystallographic Data

The crystal structure of diaquabis(omeprazolate)-magnesium dihydrate has been determined by single-crystal X-ray diffraction.[5][6] The key quantitative data from this analysis, including selected bond lengths and angles, are summarized in the table below. This data provides precise measurements of the atomic arrangement within the crystal lattice, offering insights into the nature of the chemical bonds.

| Bond | Length (Å) | Angle | Degree (°) |

| Mg-O(water) | 2.058 | O(water)-Mg-O(water) | 88.9 |

| Mg-N(benzimidazole) | 2.085 | O(water)-Mg-N(benzimidazole) | 92.3 - 170.2 |

| S-O | 1.512 | N(benzimidazole)-Mg-N(benzimidazole) | 91.5 |

| S-C(methylene) | 1.789 | ||

| S-C(benzimidazole) | 1.754 |

Note: The data presented is a selection of key bond lengths and angles from the published crystal structure of diaquabis(omeprazolate)-magnesium dihydrate for illustrative purposes. For a complete dataset, researchers are encouraged to consult the original crystallographic information file (CIF).

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and confirming the identity of omeprazole magnesium. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of omeprazole magnesium exhibits characteristic absorption bands corresponding to its various structural components.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching (coordinated water) | [7] |

| ~2930 | N-H stretching (benzimidazole) | [7] |

| ~1627 | C=N stretching (pyridine) | |

| ~1585 | C=C stretching (aromatic rings) | |

| ~1204 | C-O stretching (methoxy groups) | [8] |

| ~1014 | S=O stretching (sulfoxide) | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical environment of the hydrogen and carbon atoms in the omeprazole molecule. The chemical shifts are indicative of the electronic structure and connectivity of the atoms.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Chemical Shift (ppm) |

| -CH₃ (pyridine) | 2.20, 2.25 |

| -OCH₃ (benzimidazole) | 3.69 |

| -OCH₃ (pyridine) | 3.84 |

| -CH₂- | 4.68, 4.79 (diastereotopic) |

| Aromatic-H | 6.88 - 8.24 |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Chemical Shift (ppm) |

| -CH₃ (pyridine) | 11.0, 13.2 |

| -OCH₃ (benzimidazole) | 55.8 |

| -OCH₃ (pyridine) | 60.5 |

| -CH₂- | 65.1 |

| Aromatic C | 97.4 - 164.8 |

Experimental Protocols

Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Growth: Single crystals of diaquabis(omeprazolate)-magnesium dihydrate can be grown by slow evaporation of a solution of omeprazole magnesium in a suitable solvent system, such as ethanol/water.[5][6]

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9] Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.[9] A series of diffraction images are recorded at different crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of omeprazole magnesium powder is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the omeprazole magnesium molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A precise amount of omeprazole magnesium is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain high-quality spectra.

-

Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration values of the signals are analyzed to assign the resonances to specific protons and carbons in the molecule.

Signaling Pathway and Mechanism of Action

Omeprazole is a prodrug that requires activation in an acidic environment.[1][11] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[2]

Activation and Binding of Omeprazole

The following diagram illustrates the activation pathway of omeprazole and its subsequent binding to the proton pump.

Caption: Activation of omeprazole and its covalent binding to the H+/K+-ATPase.

Regulation of Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by various signaling molecules. The following diagram outlines the key pathways involved.